molecular formula C17H21NO2 B1311689 2-(Dibenzylamino)propane-1,3-diol CAS No. 246232-73-5

2-(Dibenzylamino)propane-1,3-diol

Cat. No.: B1311689
CAS No.: 246232-73-5
M. Wt: 271.35 g/mol
InChI Key: GFYRDQXZVIHUKQ-UHFFFAOYSA-N
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Description

2-(Dibenzylamino)propane-1,3-diol is a chemical compound with the molecular formula C17H21NO2 and a molecular weight of 271.36 g/mol . It is characterized by the presence of two benzyl groups attached to a nitrogen atom, which is further connected to a propane-1,3-diol backbone. This compound is typically found as a white to yellow powder or crystals .

Mechanism of Action

Target of Action

It is synthesized as a disulfide-reducing agent , suggesting that its targets could be disulfide bonds in proteins.

Mode of Action

2-(Dibenzylamino)propane-1,3-diol, also known as DPDT, acts as a disulfide-reducing agent . It interacts with disulfide bonds in proteins, reducing them to free thiols. This process is irreversible due to the formation of stable phosphine oxide .

Pharmacokinetics

Its lipophilicity (log po/w) is reported to be 254 , which could influence its absorption and distribution in the body

Action Environment

It is known that the compound is stored in a refrigerator , suggesting that temperature could be a factor in its stability. , suggesting that environmental exposure could potentially affect its action and efficacy.

Biochemical Analysis

Biochemical Properties

2-(Dibenzylamino)propane-1,3-diol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in redox reactions, where it acts as a reducing agent. The compound’s ability to donate electrons makes it valuable in processes that require the reduction of disulfide bonds in proteins. Additionally, this compound has been observed to interact with certain amino acids, influencing protein folding and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression patterns. This modulation can result in changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes, thereby altering the metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events within the cell. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the upregulation or downregulation of target genes, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but can degrade over time when exposed to light and air. Long-term exposure to the compound has been associated with sustained changes in cellular signaling and metabolism, highlighting the importance of controlled experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance certain cellular functions, such as increased antioxidant activity. At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been identified, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations. These findings underscore the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in redox reactions and amino acid metabolism. The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites. For instance, this compound has been shown to affect the levels of glutathione, a critical antioxidant in cells, by modulating the activity of glutathione reductase .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization within cells can influence its activity and function. For example, the presence of this compound in the cytoplasm can enhance its interactions with cytosolic enzymes, while its distribution to the nucleus can affect gene expression .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize to the endoplasmic reticulum, where it can influence protein folding and processing. Additionally, its presence in the mitochondria can impact mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibenzylamino)propane-1,3-diol can be achieved through various methods. One common approach involves the reaction of serinol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures . Another method involves the use of potassium thioacetate in acetonitrile with a few drops of N,N-dimethylformamide and triethylamine at 60°C for 4 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or column chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-(Dibenzylamino)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Properties

IUPAC Name

2-(dibenzylamino)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c19-13-17(14-20)18(11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,17,19-20H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYRDQXZVIHUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451842
Record name 2-(dibenzylamino)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246232-73-5
Record name 2-(dibenzylamino)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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